molecular formula C16H12N4O6S B2659053 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide CAS No. 886912-69-2

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

Cat. No. B2659053
CAS RN: 886912-69-2
M. Wt: 388.35
InChI Key: TZPQWNHZNQICHM-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a nitrobenzamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the nitro group on the benzamide could potentially introduce some interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzamide portion of the molecule more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar phenyl groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Antibacterial Activity

This compound has shown promising results in the field of antibacterial research . It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules have been investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have shown various biological activities, including antiviral activity . While specific research on the antiviral activity of this compound is not available, it’s plausible that it could exhibit similar properties due to its structural similarity to indole derivatives.

Anti-inflammatory Activity

Again, indole derivatives have shown anti-inflammatory activity . Given the structural similarity, it’s possible that this compound could also have anti-inflammatory properties, although specific research in this area is needed.

Anticancer Activity

Indole derivatives have also shown anticancer activity . This suggests that the compound could potentially be used in cancer research and treatment, although further studies are required to confirm this.

Inhibitor for Treatment of Osteoporosis

The compound has been used as a reactant for the preparation of inhibitors for the treatment of osteoporosis . This suggests potential applications in the field of bone health and disease.

Inhibitor of Human Farnesyl Pyrophosphate Synthase

The compound has also been used in the synthesis of inhibitors of human farnesyl pyrophosphate synthase . This enzyme plays a key role in the mevalonate pathway, which is essential for the biosynthesis of several classes of biomolecules.

Raw Material in Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis . This suggests that it could have broad applications in the synthesis of a variety of organic compounds.

Pharmaceuticals, Agrochemicals, and Dyestuff Fields

The compound is used in the fields of pharmaceuticals, agrochemicals, and dyestuffs . This indicates that it has a wide range of applications in these industries.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets in a specific way to exert its effects .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve optimizing its structure for better efficacy, studying its pharmacokinetics, or investigating its mechanism of action in more detail .

properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)11-8-6-10(7-9-11)15-18-19-16(26-15)17-14(21)12-4-2-3-5-13(12)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQWNHZNQICHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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